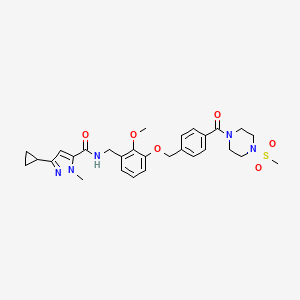

PAV-104

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H35N5O6S |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

3-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-1-methylpyrazole-5-carboxamide |

InChI |

InChI=1S/C29H35N5O6S/c1-32-25(17-24(31-32)21-11-12-21)28(35)30-18-23-5-4-6-26(27(23)39-2)40-19-20-7-9-22(10-8-20)29(36)33-13-15-34(16-14-33)41(3,37)38/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,35) |

InChI Key |

ICMWLGARAIHCPR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)NCC3=C(C(=CC=C3)OCC4=CC=C(C=C4)C(=O)N5CCN(CC5)S(=O)(=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antiviral Mechanism of PAV-104: A Technical Guide to its Interaction with the SARS-CoV-2 Nucleocapsid

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action for PAV-104, a novel small molecule inhibitor of SARS-CoV-2 replication. Targeted at researchers, scientists, and drug development professionals, this document details the molecular interactions between this compound and the viral nucleocapsid protein, summarizing key quantitative data and outlining the experimental protocols used to elucidate its antiviral properties.

Core Mechanism of Action: Targeting Viral Assembly

This compound exhibits potent antiviral activity against SARS-CoV-2 by specifically targeting a late stage in the viral life cycle: particle assembly.[1][2][3] Unlike many existing antiviral agents that focus on viral entry or replication, this compound does not impede viral entry, mRNA transcription, or protein synthesis.[1][2][3][4] Its primary mechanism involves a direct interaction with the SARS-CoV-2 nucleocapsid (N) protein.[1][3][4][5][6] This interaction interferes with the crucial process of N protein oligomerization, a necessary step for the formation of the viral capsid and subsequent budding of new virions.[1][2][3][4][5][6] By disrupting the assembly of the nucleocapsid, this compound effectively halts the production of new, infectious viral particles.[1][2][3]

Furthermore, transcriptomic analysis has revealed that this compound treatment can reverse the induction of the type-I interferon response and the maturation of the nucleoprotein signaling pathway, both of which are typically modulated by SARS-CoV-2 to support its replication.[1][2][3][4]

Quantitative Efficacy and Cytotoxicity

The antiviral potency of this compound has been quantified in various cell-based assays. In Calu-3 cells, a human lung cancer cell line commonly used for SARS-CoV-2 research, this compound demonstrated significantly greater potency than the FDA-approved antiviral remdesivir.[4] Key quantitative metrics are summarized in the tables below.

| Parameter | This compound | Remdesivir | Cell Line | Virus Strain | Reference |

| EC50 | 1.725 nM | 7.9 nM | Calu-3 | SARS-CoV-2 | [4] |

| EC90 | 24.5 nM | 219.9 nM | Calu-3 | SARS-CoV-2 | [4] |

| CC50 | 1306 nM | Not Reported | Calu-3 | N/A | [4] |

| CC50 | 3732 nM | Not Reported | Calu-3 | N/A | [5] |

Table 1: Comparative in vitro efficacy and cytotoxicity of this compound and Remdesivir.

This compound has also shown potent activity against a range of SARS-CoV-2 variants in primary human airway epithelial cells (AECs).[2][5] Treatment with this compound resulted in a greater than 99% inhibition of infection by the Gamma, Delta, and Omicron variants.[2][5]

| SARS-CoV-2 Variant | Cell Type | Inhibition | Reference |

| Gamma (P.1) | Primary Human AECs | >99% at highest tested concentration | [2][5] |

| Delta | Primary Human AECs | Significantly reduced replication | [2][5] |

| Omicron | Primary Human AECs | Significantly reduced replication | [2][5] |

Table 2: Antiviral activity of this compound against SARS-CoV-2 variants in primary human airway epithelial cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this report.

Cell Culture and Virus Infection

-

Cell Lines: Calu-3 cells were utilized for cytotoxicity and initial antiviral assays.[4] HEK293T cells overexpressing ACE2 and TMPRSS2 were used for pseudotyped virus entry assays.[2] Primary human airway epithelial cells were cultured at an air-liquid interface (ALI) to model the in vivo lung microenvironment.[1][2]

-

Virus Strains: The initial studies utilized the USA-WA1/2020 strain of SARS-CoV-2.[4] Subsequent experiments confirmed activity against the Gamma (P.1), Delta, and Omicron variants.[2][5]

-

Infection Protocol: For antiviral assays, cells were typically pre-treated with this compound for one hour before infection with SARS-CoV-2 at a specified multiplicity of infection (MOI), such as 0.01 or 0.001.[4] The compound was maintained in the culture medium for the duration of the experiment (e.g., 24 or 48 hours).[4]

Cytotoxicity and Antiviral Activity Assays

-

MTT Assay (Cytotoxicity): The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT assay in Calu-3 cells.[4] This assay measures the metabolic activity of cells and provides an indication of cell viability.

-

RT-qPCR (Antiviral Activity): The antiviral efficacy of this compound was primarily quantified by measuring the reduction in viral RNA levels.[4] Total RNA was isolated from infected cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to target the SARS-CoV-2 nucleocapsid (N) gene.[4] The 50% and 90% effective concentrations (EC50 and EC90) were calculated from the dose-response curves.[4]

-

TCID50 Assay (Infectious Titer): The 50% tissue culture infectious dose (TCID50) assay was used to measure the amount of infectious virus released into the cell culture supernatant following treatment with this compound.[4]

Mechanism of Action Studies

-

Pseudotyped Virus Entry Assay: To determine if this compound affects viral entry, a pseudovirus system was employed.[2][7] Vesicular stomatitis virus (VSV) particles were pseudotyped with the SARS-CoV-2 spike protein.[7] The effect of this compound on the entry of these pseudoviruses into ACE2-expressing cells was measured, typically using a luciferase reporter gene.[2][8]

-

Western Blotting: The expression levels of viral structural proteins (e.g., Nucleocapsid, Spike, Membrane, and Envelope) in cell lysates and in released viral particles were assessed by western blotting to determine if this compound affects protein synthesis.[5]

-

Glycerol Gradient Sedimentation: To directly assess the impact of this compound on N protein oligomerization, cell extracts from cells transfected with the N protein were treated with or without this compound and then subjected to sedimentation through a 10-40% glycerol gradient.[5] Fractions were collected and the concentration of the N protein in each fraction was determined by ELISA, allowing for the analysis of its oligomeric state.[5]

-

Pull-down Assay: To confirm the interaction between this compound and the SARS-CoV-2 N protein, a pull-down assay was performed using a this compound-conjugated resin.[5] Material bound to the resin was then analyzed by western blot for the presence of the N protein.[5]

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.

Caption: High-level workflow for evaluating this compound's antiviral properties.

Conclusion

This compound represents a promising therapeutic candidate for COVID-19 with a distinct mechanism of action that targets the assembly of the SARS-CoV-2 nucleocapsid.[1][3] Its ability to interfere with N protein oligomerization, a critical step in the viral life cycle, and its potent efficacy against multiple viral variants highlight its potential as a valuable tool in the ongoing effort to combat SARS-CoV-2.[1][2] The detailed experimental data and protocols provided herein offer a comprehensive resource for the scientific community to further investigate and develop this and similar antiviral strategies.

References

- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Mechanism of PAV-104 Inhibition of SARS-CoV-2 Viral Particle Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel viral threats necessitates the development of antiviral therapeutics with unique mechanisms of action that can overcome the challenges of viral evolution and drug resistance. PAV-104 is a small molecule inhibitor that has demonstrated potent, broad-spectrum antiviral activity against various respiratory viruses.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits the assembly of SARS-CoV-2 viral particles, a critical step in the viral replication cycle. By interacting with the viral nucleocapsid (N) protein, this compound disrupts its oligomerization, thereby preventing the formation of infectious virions.[2][3] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a novel small molecule that was identified through a cell-free protein synthesis and assembly (CFPSA) screen as an inhibitor of viral assembly.[1][3] It has shown efficacy against a range of respiratory viruses, suggesting a mechanism that targets a conserved aspect of viral replication.[1] In the context of the COVID-19 pandemic, research has focused on its potent activity against SARS-CoV-2, including various variants of concern.[1][4] Unlike many existing antiviral agents that target viral entry or replication enzymes, this compound acts at the late stage of the viral life cycle, specifically inhibiting the assembly of new viral particles.[4]

Mechanism of Action: Inhibition of Nucleocapsid Oligomerization

The antiviral activity of this compound against SARS-CoV-2 stems from its direct interaction with the viral nucleocapsid (N) protein.[2][5] The N protein is a multifunctional phosphoprotein that plays a crucial role in the viral life cycle, including packaging the viral RNA genome, and is essential for the assembly of the ribonucleoprotein (RNP) complex and the subsequent formation of the viral particle.

Studies have demonstrated that this compound does not affect early stages of the viral life cycle such as viral entry, mRNA transcription, or protein synthesis.[2][3] Instead, its inhibitory effect is concentrated on the post-translational stages. The key mechanism involves this compound interfering with the oligomerization of the N protein.[4][5] This disruption prevents the proper formation of the viral capsid, which is necessary to encase the viral genome and produce infectious progeny virions.[4]

Furthermore, transcriptomic analysis has revealed that this compound treatment can reverse the induction of the type-I interferon response and the maturation of the nucleoprotein signaling pathway that are typically triggered by SARS-CoV-2 infection and support its replication.[2][6]

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data from studies conducted in Calu-3 cells, a human lung cancer cell line commonly used for respiratory virus research.

| Parameter | Cell Line | Virus Strain | Value | Reference(s) |

| EC50 | Calu-3 | SARS-CoV-2 (USA-WA1/2020) | 1.7 nM | [1] |

| EC90 | Calu-3 | SARS-CoV-2 (USA-WA1/2020) | 23.5 nM - 24.5 nM | [1][4] |

| CC50 | Calu-3 | N/A | 1306 nM - 3732 nM | [1][6] |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

-

EC90 (90% Effective Concentration): The concentration of a drug that is required for 90% of the maximum effect in vitro.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that is toxic to 50% of the cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells.

Protocol:

-

Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a control) for a specified period (e.g., 24-48 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the relative cell viability compared to the DMSO-treated control cells to determine the CC50 value.[6]

Antiviral Activity Assay (RT-qPCR)

Objective: To quantify the inhibition of viral replication by this compound.

Protocol:

-

Pre-treat Calu-3 cells with various concentrations of this compound or DMSO for one hour.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[6]

-

After a 24-hour incubation period in the presence of the compound, isolate total RNA from the cells.

-

Perform reverse transcription quantitative PCR (RT-qPCR) targeting a specific viral gene, such as the N gene, to quantify the amount of viral RNA.

-

Normalize the viral RNA levels to a housekeeping gene and compare the levels in this compound-treated cells to DMSO-treated cells to calculate the percent inhibition and determine the EC50 and EC90 values.[6]

Drug Resin Affinity Chromatography (DRAC)

Objective: To identify the viral protein target of this compound.

Protocol:

-

Covalently couple this compound to a 4% crosslinked agarose resin. A control resin without the compound is also prepared.

-

Prepare cellular extracts from Calu-3 cells that are either uninfected or infected with a SARS-CoV-2 variant.

-

Incubate the cell extracts with the this compound drug resin and the control resin to allow for the binding of target proteins.

-

Wash the resins to remove non-specifically bound proteins.

-

Elute the bound proteins from the resin.

-

Analyze the eluates by running them on a gel and performing a Western blot using an antibody specific for the SARS-CoV-2 N protein.

-

Quantify the band density of the N protein to confirm its interaction with this compound.[1]

Conclusion

This compound represents a promising antiviral candidate with a distinct mechanism of action that targets the late stages of the SARS-CoV-2 replication cycle. By specifically interacting with the nucleocapsid protein and inhibiting its oligomerization, this compound effectively blocks the assembly of new viral particles. This targeted approach, combined with its potent antiviral activity at nanomolar concentrations and favorable cytotoxicity profile, underscores its potential as a therapeutic agent for COVID-19. Further research and clinical evaluation are warranted to fully assess the therapeutic utility of this compound.

References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery of PAV-104: A Technical Guide to a Novel SARS-CoV-2 Assembly Inhibitor Identified via Cell-Free Protein Synthesis Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of PAV-104, a promising small molecule inhibitor of SARS-CoV-2. Identified through an innovative cell-free protein synthesis and assembly (CFPSA) screen, this compound presents a unique mechanism of action by targeting the final stages of the viral life cycle, specifically inhibiting the oligomerization of the nucleocapsid (N) protein and thereby blocking viral particle assembly.[1][2][3][4][5] This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with this compound's antiviral activity.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data, providing a comparative perspective on its efficacy.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against SARS-CoV-2 in Calu-3 Cells

| Parameter | This compound | Remdesivir | Method | Reference |

| EC50 (nM) | 1.725 | 7.9 | RT-qPCR | [2][6] |

| 0.5 | 0.65 | Infectious Titer | [2][6] | |

| EC90 (nM) | 24.5 | 219.9 | RT-qPCR | [2][6] |

| 10.3 | 19.2 | Infectious Titer | [2][6] | |

| CC50 (nM) | 3732 | Not Reported | MTT Assay | [1] |

| 1306 | Not Reported | MTT Assay | [2] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants in Primary Human Airway Epithelial Cells (AECs)

| SARS-CoV-2 Variant | Inhibition | Assay | Reference |

| Gamma (P.1) | >99% at highest tested concentration | RT-qPCR | [1][6] |

| Delta | Significantly reduced replication | RT-qPCR | [1][6][7] |

| Omicron | Significantly reduced replication | RT-qPCR | [1][6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Cell-Free Protein Synthesis and Assembly (CFPSA) Screen for Viral Assembly Inhibitors (Representative Protocol)

While the precise proprietary protocol used by Prosetta Biosciences for the discovery of this compound is not publicly available, a representative methodology based on established principles of CFPS for screening viral assembly inhibitors is described below.

Objective: To identify small molecules that inhibit the assembly of viral components in a cell-free environment.

Materials:

-

E. coli S30 extract for in vitro transcription and translation

-

Plasmid DNA encoding the SARS-CoV-2 Nucleocapsid (N) protein

-

Amino acid mixture

-

Energy solution (ATP, GTP, creatine phosphate, creatine kinase)

-

T7 RNA polymerase

-

RNase inhibitor

-

Small molecule compound library

-

384-well microplates

-

Assay buffer (e.g., PBS with BSA)

-

Detection reagents for protein-protein or protein-RNA interactions (e.g., AlphaLISA, FRET)

Procedure:

-

Reaction Setup: In a 384-well plate, combine the E. coli S30 extract, energy solution, amino acids, T7 RNA polymerase, RNase inhibitor, and the plasmid DNA encoding the SARS-CoV-2 N protein.

-

Compound Addition: Add a unique small molecule from the compound library to each well at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO as a negative control, known assembly inhibitors as positive controls).

-

Protein Synthesis and Assembly: Incubate the plate at 30-37°C for several hours to allow for the transcription of the N gene and the translation of the N protein. During this incubation, the newly synthesized N proteins will begin to self-assemble (oligomerize).

-

Detection of Assembly: Following incubation, add the detection reagents to each well. The choice of detection method will depend on the specific assay design. For N protein oligomerization, an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) can be employed using antibodies targeting the N protein conjugated to donor and acceptor beads. A signal is generated only when the N proteins are in close proximity (i.e., have oligomerized).

-

Data Analysis: Measure the signal in each well using a plate reader. A decrease in signal in the presence of a compound compared to the DMSO control indicates potential inhibition of N protein assembly.

-

Hit Confirmation and Dose-Response: Promising "hits" are then re-tested in the same assay to confirm their activity. A dose-response curve is generated by testing the compound at multiple concentrations to determine its potency (e.g., IC50).

RT-qPCR for Quantification of SARS-CoV-2 Replication

Objective: To quantify the amount of viral RNA in infected cells as a measure of viral replication.

Materials:

-

Calu-3 or primary human airway epithelial cells

-

SARS-CoV-2 virus stock

-

This compound and Remdesivir

-

Cell culture medium

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

-

Primers and probe targeting a specific viral gene (e.g., the N gene)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed Calu-3 cells or primary AECs in 96-well plates and culture until they form a confluent monolayer.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound, Remdesivir, or DMSO (vehicle control) for one hour.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.001 or 0.01.

-

Incubation: Incubate the infected cells for 24 to 48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

-

qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and primers/probe specific for the SARS-CoV-2 N gene. A housekeeping gene (e.g., GAPDH) should also be amplified for normalization.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative amount of viral RNA in each sample. The percent inhibition of viral replication is calculated by comparing the viral RNA levels in compound-treated cells to the DMSO-treated control. The EC50 and EC90 values are then calculated from the dose-response curves.

MTT Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

-

Calu-3 cells

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control for 100% viability.

-

Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key pathways and workflows related to the discovery and mechanism of action of this compound.

Caption: Workflow for the discovery of this compound via a cell-free protein synthesis and assembly screen.

Caption: The maturation and assembly pathway of the SARS-CoV-2 nucleocapsid protein and the inhibitory action of this compound.

Caption: Logical relationship showing this compound's reversal of the SARS-CoV-2-induced Type-I interferon response.

This technical guide provides a comprehensive overview of the discovery and characterization of this compound, a novel inhibitor of SARS-CoV-2 assembly. The data and methodologies presented herein are intended to support further research and development of this and other next-generation antiviral therapeutics.

References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PAV-104: A Technical Whitepaper on its Pan-Respiratory Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PAV-104 is a novel small-molecule inhibitor demonstrating potent antiviral activity against a broad spectrum of respiratory viruses. Identified through a cell-free protein synthesis and assembly (CFPSA) screen, this compound targets a host-based mechanism, specifically the assembly of viral capsids, presenting a high barrier to viral resistance. Extensive research has elucidated its efficacy and mechanism of action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and prior work has established its activity against several other families of respiratory viruses. This document provides a comprehensive technical overview of the available data on this compound, including its quantitative antiviral activity, detailed experimental protocols, and the current understanding of its mechanism of action.

Pan-Respiratory Antiviral Activity of this compound

This compound has been identified as a broad-spectrum antiviral agent with efficacy against a range of respiratory viruses. While detailed quantitative data for viruses other than SARS-CoV-2 is limited in the public domain, initial research has demonstrated potent antiviral effects against Influenza virus, Nipah virus, respiratory syncytial virus (RSV), adenovirus, and human rhinovirus with minimal toxicity[1]. The development of this compound emerged from a chemotype with established broad activity against Orthomyxoviridae, Paramyxoviridae, Adenoviridae, Herpesviridae, and Picornaviridae[1].

Quantitative Antiviral Activity against SARS-CoV-2

The antiviral potency of this compound has been extensively characterized against SARS-CoV-2 in various cell-based assays. The tables below summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

| Cell Line | Virus Strain | Assay Method | EC50 (nM) | EC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Calu-3 | USA-WA1/2020 | RT-qPCR (N gene) | 1.725 | 24.5 | 1306 | 757.1 | [2] |

| Calu-3 | USA-WA1/2020 | Infectious Titer (TCID50) | 0.5 | 10.3 | 1306 | 2612 | [2] |

| Calu-3 | Not Specified | Not Specified | 1.7 | 23.5 | 3732 | 2195.3 | [1] |

Table 2: Comparative Efficacy of this compound and Remdesivir against SARS-CoV-2 in Calu-3 Cells

| Compound | Assay Method | EC50 (nM) | EC90 (nM) | Reference |

| This compound | RT-qPCR (N gene) | 1.725 | 24.5 | [2] |

| Remdesivir | RT-qPCR (N gene) | 7.9 | 219.9 | [2] |

| This compound | Infectious Titer (TCID50) | 0.5 | 10.3 | [2] |

| Remdesivir | Infectious Titer (TCID50) | 0.65 | 19.3 | [2] |

Mechanism of Action

This compound exerts its antiviral effect through a host-centric mechanism that inhibits a late stage of the viral life cycle. It has been demonstrated that this compound does not interfere with viral entry, mRNA transcription, or protein synthesis[2][3]. Instead, its primary mechanism is the inhibition of viral particle assembly[2][4].

For SARS-CoV-2, this compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization[2][4]. This disruption of N protein oligomerization is a critical failure point in the formation of new viral particles.

Furthermore, transcriptomic analysis has revealed that this compound reverses the induction of the Type-I interferon response and the 'maturation of nucleoprotein' signaling pathway that are typically triggered by SARS-CoV-2 infection[1][2][5]. This suggests that beyond direct inhibition of viral assembly, this compound may also have a modulating effect on the host's inflammatory response to the virus[1].

Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.

Experimental Protocols

Cell Lines and Virus Strains

-

Cell Lines:

-

Virus Strains:

In Vitro Antiviral Activity Assay in Calu-3 Cells

-

Cell Seeding: Seed Calu-3 cells in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Pre-treatment: Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for one hour at 37°C.

-

Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001[2][3].

-

Incubation: Maintain the compound in the media and incubate the infected cells for 24 to 48 hours at 37°C[2][3].

-

Quantification of Viral Replication:

In Vitro Antiviral Activity Assay in Primary Human AECs

-

Cell Culture: Culture primary human AECs at an air-liquid interface (ALI).

-

Pre-treatment: Pre-treat the ALI-cultured AECs with this compound in the basal compartment for one hour.

-

Infection: Add SARS-CoV-2 (e.g., Gamma variant at an MOI of 0.1) to the apical and basal compartments and incubate for two hours at 37°C[1].

-

Post-infection Treatment: Wash the cells and add fresh medium containing this compound to the basal compartment.

-

Incubation: Incubate the cells for 36 hours at 37°C[1].

-

Analysis: Harvest the cells for RNA isolation and subsequent RT-qPCR analysis of viral gene expression[1].

Caption: Experimental workflow for testing this compound in primary human AECs.

Cytotoxicity Assay

-

Cell Seeding: Seed Calu-3 cells in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability[1].

-

Calculation: Calculate the 50% cytotoxic concentration (CC50) value[1].

Nucleocapsid Oligomerization Inhibition Assay

While the specific protocol for the SARS-CoV-2 N protein oligomerization inhibition assay with this compound is not detailed in the reviewed literature, such assays generally involve:

-

Recombinant Protein Expression: Expression and purification of recombinant SARS-CoV-2 N protein.

-

Oligomerization Induction: Inducing oligomerization of the N protein in vitro, often through the addition of RNA or by adjusting buffer conditions.

-

Treatment: Incubating the N protein with various concentrations of this compound prior to or during the induction of oligomerization.

-

Analysis: Analyzing the extent of N protein oligomerization using techniques such as native polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or dynamic light scattering.

Signaling Pathway Modulation

Transcriptomic studies of SARS-CoV-2 infected cells treated with this compound have revealed significant modulation of host signaling pathways.

Type-I Interferon (IFN) Signaling Pathway

SARS-CoV-2 infection typically induces a Type-I IFN response. However, treatment with this compound has been shown to reverse this induction and reduce the expression of specific IFN-regulated genes[1][7]. This modulation of the IFN pathway may contribute to an anti-inflammatory effect in addition to the direct antiviral activity[1].

Maturation of Nucleoprotein Signaling Pathway

This compound treatment negatively regulates the 'maturation of nucleoprotein' signaling pathway, which is normally upregulated by SARS-CoV-2 infection[1]. This pathway is known to support coronavirus replication, and its suppression by this compound is consistent with the observed mechanism of inhibiting viral assembly and budding[1].

References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. c19early.org [c19early.org]

- 6. escholarship.org [escholarship.org]

- 7. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PAV-104 on the Type-I Interferon Response: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PAV-104, a novel antiviral candidate, with a specific focus on its modulatory effects on the host's type-I interferon (IFN) response during SARS-CoV-2 infection. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a small molecule that has demonstrated potent, broad-spectrum antiviral activity against SARS-CoV-2 and its variants.[1][2][3][4] Its primary mechanism of action is the inhibition of viral assembly by interfering with the oligomerization of the SARS-CoV-2 nucleocapsid (N) protein.[5][1][2][3][4][6][7][8] A key finding from preclinical studies is the ability of this compound to reverse the induction of the type-I interferon signaling pathway that is typically triggered by SARS-CoV-2 infection.[5][1][2][3][4][7][8] This is significant as a dysregulated and delayed type-I IFN response is often associated with severe COVID-19 pathology.[5]

Mechanism of Action of this compound

This compound's antiviral activity is centered on the disruption of a critical step in the SARS-CoV-2 life cycle: viral particle assembly. By interacting with the viral N protein, this compound prevents its oligomerization, a process essential for the formation of the ribonucleoprotein complex and subsequent virion budding.[5][1][2][3][4][7] This targeted action effectively halts the production of new, infectious viral particles.

-

Caption: Mechanism of action of this compound in the SARS-CoV-2 life cycle. */

Quantitative Analysis of Type-I Interferon Response Modulation

Transcriptomic analysis of SARS-CoV-2 infected human airway epithelial cells (AECs) treated with this compound revealed a significant reversal of the host's innate immune response. The following table summarizes the key findings from the differential gene expression analysis.

| Pathway | Condition | Regulation | Number of Differentially Expressed Genes (DEGs) |

| Type-I Interferon Signaling | SARS-CoV-2 Infection | Upregulated | 128 |

| SARS-CoV-2 Infection + this compound | Downregulated (Reversed) | 115 | |

| Antiviral Response | SARS-CoV-2 Infection | Upregulated | 97 |

| SARS-CoV-2 Infection + this compound | Downregulated (Reversed) | 89 |

Experimental Protocols

The following section details the key experimental protocols used to elucidate the effect of this compound on the type-I interferon response.

Cell Culture and Viral Infection

-

Cell Line: Human airway epithelial cells (AECs).

-

Culture Conditions: Cells were cultured at an air-liquid interface to mimic the in vivo respiratory environment.

-

Virus: SARS-CoV-2 (various lineages, including P.1, Delta, and Omicron).[5]

-

Infection Protocol: AECs were pre-incubated with either DMSO (vehicle control) or this compound at specified concentrations for one hour. Subsequently, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1. After a two-hour incubation period, the inoculum was removed, and fresh media containing DMSO or this compound was added.

RNA Sequencing and Transcriptomic Analysis

-

RNA Isolation: Total RNA was extracted from cell lysates at 36 hours post-infection.

-

Sequencing: RNA sequencing was performed to generate a global transcriptomic profile of the host cells.

-

Data Analysis: Differential gene expression analysis was conducted using DESeq2. Genes with an adjusted p-value of less than 0.05 were considered significantly differentially expressed. Gene set enrichment analysis was performed using the fgsea package with the Reactome database.[5]

Signaling Pathway Visualization

The following diagrams illustrate the canonical type-I interferon signaling pathway and the proposed intervention by this compound.

-

Caption: Proposed model of this compound's reversal of Type-I IFN induction. */

Conclusion

This compound presents a promising, host-centric therapeutic strategy for COVID-19. Its ability to not only inhibit viral replication but also to modulate the host's innate immune response by reversing the type-I interferon induction addresses a key aspect of severe COVID-19 pathology. The data strongly suggest that by preventing the dysregulated inflammatory response, this compound may reduce the hyperinflammation often associated with severe disease. Further investigation into the precise molecular interactions between this compound and the components of the interferon signaling pathway is warranted to fully elucidate its immunomodulatory effects.

References

- 1. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between SARS-CoV-2 and the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c19early.org [c19early.org]

An In-depth Technical Guide to the Chemical Properties of PAV-104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and antiviral activity of PAV-104, a novel small molecule inhibitor of SARS-CoV-2. The information is compiled from recent preclinical studies, offering valuable insights for researchers in virology and professionals in drug development.

Core Chemical Properties and Mechanism of Action

This compound is a promising antiviral candidate with a mechanism of action that is distinct from currently approved therapeutics such as remdesivir.[1][2][3] It operates during the late stages of the viral life cycle, specifically targeting the assembly of new viral particles.[2][3]

The primary molecular target of this compound is the SARS-CoV-2 nucleocapsid (N) protein.[1][2][4][5][6] By interacting with the N protein, this compound interferes with its oligomerization, a critical step for the formation of the viral capsid.[1][2][4][5][6] This disruption ultimately blocks the assembly and subsequent budding of new, infectious virions.[1][2][3] Importantly, studies have shown that this compound does not inhibit earlier stages of the viral life cycle, such as viral entry into the host cell, mRNA transcription, or protein synthesis.[1][5][6] This targeted action suggests a specific antiviral mechanism with potentially fewer off-target effects.

Furthermore, this compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants, including the Delta and Omicron variants, highlighting its potential to be effective against newly emerging strains.[1][2][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 in Calu-3 Cells

| Metric | This compound | Remdesivir | Method |

| EC50 | 1.7 nM[2] / 1.725 nM[5] | 7.9 nM[2][5] | RT-qPCR |

| EC90 | 23.5 nM[2] / 24.5 nM[3][5] | 218.1 nM[2] / 219.9 nM[3][5] | RT-qPCR |

Table 2: Cytotoxicity of this compound

| Metric | Value | Cell Line | Method |

| CC50 | 3732 nM[2] / 1306 nM[5] | Calu-3 | MTT Assay |

Table 3: Pharmacokinetic Properties of this compound in a Rat Model

| Parameter | Observation |

| Dosing | Once-daily oral administration |

| Blood Concentration | Achieves >200-fold of the EC90 |

| Tissue Distribution | Lung to plasma ratio of 0.3[2][5] |

Impact on Host Signaling Pathways

Beyond its direct antiviral action, this compound has been shown to modulate the host's cellular response to SARS-CoV-2 infection. Transcriptomic analysis has revealed that this compound can reverse the induction of the type-I interferon (IFN) signaling pathway, which is typically activated upon viral infection.[1][2][3][5][6] Additionally, it reverses the "maturation of nucleoprotein" signaling pathway, a host pathway known to be exploited by coronaviruses to support their replication.[1][2][3][5][6] this compound has also been observed to bind to a subset of the host protein 14-3-3, which is involved in the cellular trafficking of the viral N protein.[2][3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The procedure begins with the reaction of aldehyde 1 and 2,4-dimethoxybenzyl amine 2 in toluene, heated to 80°C for 24 hours. Following the removal of the solvent, the residue is dissolved in methanol and cooled. Sodium borohydride is then slowly added, and the mixture is stirred at room temperature for 12 hours. After solvent removal, the resulting residue is taken up in ethyl acetate, and a saturated sodium bicarbonate solution is added, followed by stirring for one hour to yield this compound.[2][5]

Antiviral Activity Assay (RT-qPCR)

The antiviral efficacy of this compound was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Calu-3 cells or primary human airway epithelial cells (AECs) were pre-treated with varying concentrations of this compound for one hour.[2][7] The cells were then infected with SARS-CoV-2 at a specified multiplicity of infection (MOI) and incubated in the presence of the compound.[2][7] After a designated period (e.g., 24 or 36 hours), total RNA was isolated from the cells.[2][7] The levels of viral RNA, specifically targeting the N gene, were then quantified by RT-qPCR to determine the extent of viral replication inhibition.[2][7]

Cytotoxicity Assay (MTT Assay)

The potential toxicity of this compound to host cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Calu-3 cells were treated with a range of concentrations of this compound.[2][5] After a specified incubation period, the MTT reagent was added to the cells. Viable cells with active metabolism convert the water-soluble MTT to an insoluble formazan, which is then solubilized. The absorbance of the solubilized formazan is measured, and the relative cell viability is calculated as a percentage of the untreated control. This data is used to determine the 50% cytotoxic concentration (CC50).[2][5]

Drug Resin Affinity Chromatography (DRAC)

To confirm the direct interaction between this compound and the SARS-CoV-2 N protein, Drug Resin Affinity Chromatography (DRAC) was employed.[2][3] Cell extracts from uninfected or SARS-CoV-2-infected Calu-3 cells were prepared and incubated with a resin to which this compound was chemically bound.[2][3] Proteins from the cell extracts that bind to the this compound on the resin were then eluted. These eluted fractions were analyzed by western blot using an antibody specific for the SARS-CoV-2 N protein to confirm its presence, thereby demonstrating a direct interaction.[2][3]

Virus-Like Particle (VLP) Formation Assay

The effect of this compound on the assembly of viral particles was investigated using a virus-like particle (VLP) formation assay. HEK-293T cells were transfected to express the structural proteins of SARS-CoV-2, leading to the formation and release of VLPs into the cell culture supernatant.[2][3] These cells were treated with either this compound or a vehicle control (DMSO). The supernatants were then collected, and VLPs were pelleted by ultracentrifugation. The presence of viral structural proteins in the cell lysates and the pelleted VLPs was quantified by western blot to determine if this compound treatment reduced the formation and release of these particles.[2][3]

References

- 1. escholarship.org [escholarship.org]

- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PAV-104: A Novel Viral Assembly Inhibitor as a Potential Therapeutic for COVID-19

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ongoing evolution of SARS-CoV-2 necessitates the development of novel antiviral therapeutics with high barriers to resistance. This document provides a comprehensive technical overview of PAV-104, a small molecule viral assembly inhibitor that has demonstrated potent preclinical activity against SARS-CoV-2. This compound operates via a distinct mechanism of action, interfering with the oligomerization of the viral nucleocapsid (N) protein, a critical step in virion assembly. This guide synthesizes the currently available data on its efficacy, mechanism, and experimental validation, offering a resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action

This compound's primary antiviral activity stems from its ability to disrupt the late stages of the SARS-CoV-2 replication cycle.[1] Unlike many existing antiviral agents that target viral entry or enzymatic activity, this compound does not affect viral entry, mRNA transcription, or protein synthesis.[1][2][3] Instead, its mechanism is centered on the inhibition of viral particle assembly.[1][2][3]

Preclinical studies have shown that this compound directly interacts with the SARS-CoV-2 nucleocapsid (N) protein.[1][2][4] This interaction interferes with the N protein's ability to oligomerize, a crucial process for the formation of the viral capsid and the subsequent budding of new virions.[1] By preventing proper N protein assembly, this compound effectively halts the production of new infectious viral particles.[1][2]

Furthermore, transcriptomic analysis has revealed that this compound treatment reverses the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically exploited by coronaviruses to support their replication.[1][3] This suggests a dual benefit of direct viral inhibition and modulation of the host's cellular environment to be less conducive to viral propagation.[3]

References

The Role of PAV-104 in Blocking SARS-CoV-2 Nucleocapsid Oligomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global imperative for novel antiviral therapeutics against SARS-CoV-2, particularly those with a high barrier to resistance, has led to the investigation of innovative viral targets. The SARS-CoV-2 nucleocapsid (N) protein, essential for viral genome packaging and virion assembly, presents a compelling target. The oligomerization of the N protein is a critical step in the formation of the ribonucleoprotein complex. The small molecule PAV-104 has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role as a direct inhibitor of N protein oligomerization, thereby blocking viral particle assembly. We provide a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: Targeting Nucleocapsid Oligomerization

The SARS-CoV-2 life cycle involves a series of intricate steps, beginning with viral entry and culminating in the assembly and release of new virions.[1] The nucleocapsid (N) protein plays a central role in the later stages of this cycle. It encapsidates the viral RNA genome to form a helical ribonucleoprotein (RNP) complex, which is a foundational component of the mature virion. The formation of this RNP complex is dependent on the self-association, or oligomerization, of N protein monomers.

This compound is a small molecule that has been identified as a potent inhibitor of SARS-CoV-2 replication across various viral variants.[3][4] Unlike many antiviral agents that target viral entry or replication enzymes, this compound acts at the late stages of the viral life cycle by specifically interfering with the assembly of new viral particles.[1][3] This is achieved through its direct interaction with the N protein, which disrupts the oligomerization process.[1][2] This unique mechanism of action makes this compound a promising candidate for further therapeutic development, potentially in combination with other antiviral agents.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various cell-based assays, demonstrating its high potency against SARS-CoV-2. The following tables summarize the key quantitative data from studies conducted in Calu-3 cells and primary human airway epithelial cells (AECs).

Table 1: Antiviral Activity and Cytotoxicity of this compound in Calu-3 Cells

| Parameter | Value (nM) | SARS-CoV-2 Strain | Assay | Reference |

| EC50 | 1.725 | USA-WA1/2020 | RT-qPCR | [4] |

| EC90 | 24.5 | USA-WA1/2020 | RT-qPCR | [4] |

| CC50 | 1306 | Not Applicable | MTT Assay | [4] |

| CC50 | 3732 | Not Applicable | MTT Assay | [3] |

Table 2: Comparative Antiviral Activity of this compound and Remdesivir in Calu-3 Cells

| Compound | EC50 (nM) | EC90 (nM) | SARS-CoV-2 Strain | Assay | Reference |

| This compound | 1.725 | 24.5 | MOI of 0.001 | RT-qPCR | [4] |

| Remdesivir | 7.9 | 219.9 | MOI of 0.001 | RT-qPCR | [4] |

Table 3: Inhibition of SARS-CoV-2 Variants by this compound in Primary Human Airway Epithelial Cells (AECs)

| SARS-CoV-2 Variant | Inhibition at highest tested concentration | p-value | Cell Type | Reference |

| Gamma (P.1) | >99% | < 0.01 | Primary AECs | [3][5] |

| Delta | Significantly reduced replication | < 0.01 | Primary AECs | [3][5] |

| Omicron | Significantly reduced replication | < 0.01 | Primary AECs | [3][5] |

Mechanism of Action: Inhibition of Nucleocapsid Oligomerization

This compound exerts its antiviral effect by directly targeting the SARS-CoV-2 nucleocapsid protein and interfering with its ability to self-assemble. This disruption of N protein oligomerization is a critical blow to the viral life cycle, as it prevents the formation of the RNP complex and, consequently, the assembly of new, infectious virions.[1][2][6]

Signaling Pathway and Experimental Workflow

The interaction of this compound with the N protein and the subsequent downstream effects can be visualized through the following diagrams.

Caption: Mechanism of this compound Action on the SARS-CoV-2 Life Cycle.

Transcriptomic analysis has revealed that this compound treatment also reverses the induction of the type-I interferon response and the "maturation of nucleoprotein" signaling pathway that is typically triggered by SARS-CoV-2 infection.[1][3]

Caption: Key experimental workflows for evaluating this compound's efficacy.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Drug Resin Affinity Chromatography (DRAC)

This protocol is adapted from descriptions of DRAC used to identify the binding partners of small molecules.[3]

-

Resin Preparation: Covalently couple this compound to a 4% crosslinked agarose resin. A control resin without this compound should be prepared in parallel.

-

Cell Lysate Preparation: Culture Calu-3 cells and infect with SARS-CoV-2 (Delta or Omicron variant) or leave uninfected as a control. After 24-48 hours, harvest the cells and prepare cellular extracts by lysis in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

Binding: Incubate the cell lysates with the this compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the resins extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the resin using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the SARS-CoV-2 N protein.

Fluorescence Polarization (FP) Assay for Inhibition of N-Protein Oligomerization

This is a hypothetical protocol based on standard FP assay principles for studying protein-protein interactions.

-

Reagent Preparation:

-

Recombinantly express and purify SARS-CoV-2 N protein.

-

Label a portion of the N protein with a fluorescent probe (e.g., fluorescein) to create a tracer.

-

Prepare a dilution series of unlabeled N protein.

-

Prepare a dilution series of this compound.

-

-

Assay Setup:

-

In a 384-well black plate, add a fixed concentration of the fluorescently labeled N protein tracer.

-

Direct Binding: To determine the affinity of N protein self-association, add increasing concentrations of unlabeled N protein to the wells containing the tracer.

-

Inhibition Assay: To test the inhibitory effect of this compound, add a fixed concentration of unlabeled N protein (that gives a significant FP signal) and increasing concentrations of this compound to the wells containing the tracer.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of unlabeled N protein or this compound. Calculate the Kd for N protein self-association and the IC50 for this compound inhibition.

Surface Plasmon Resonance (SPR) for this compound Binding to N-Protein

This is a hypothetical protocol based on standard SPR methodologies for analyzing small molecule-protein interactions.[7]

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified SARS-CoV-2 N protein onto the sensor chip surface using amine coupling chemistry.[7] A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

-

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement:

-

Inject the different concentrations of this compound over the N protein-immobilized surface and the reference flow cell at a constant flow rate.

-

Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

-

-

Regeneration: After each injection, regenerate the sensor surface using a mild regeneration solution to remove the bound this compound.

-

Data Analysis:

-

Subtract the reference flow cell data from the N protein flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This compound represents a promising antiviral candidate with a distinct mechanism of action that targets a key step in the SARS-CoV-2 life cycle – the oligomerization of the nucleocapsid protein. Its high potency against various SARS-CoV-2 variants and its favorable in vitro profile underscore its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel antiviral strategies against COVID-19 and future coronavirus threats. Further investigation into the in vivo efficacy and safety of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

- 4. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Antiviral Spectrum of PAV-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAV-104 is a novel small molecule inhibitor demonstrating potent antiviral activity across a range of respiratory viruses. Initially identified through a cell-free protein synthesis and assembly screen, this compound has emerged as a promising broad-spectrum antiviral candidate.[1][2] This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: A Host-Oriented Approach

This compound exhibits a distinct mechanism of action that targets the host-virus interface, specifically interfering with the assembly of new viral particles.[2][3] Unlike antiviral drugs that directly target viral enzymes, this compound's host-oriented approach may offer a higher genetic barrier to the development of viral resistance.[4]

In the context of SARS-CoV-2, this compound has been shown to interact with the viral nucleocapsid (N) protein, disrupting its oligomerization.[2][5][6] This interference prevents the proper assembly of the viral capsid, a critical step in the formation of new, infectious virions.[2][5][6] This mechanism of inhibiting a late-stage event in the viral life cycle has been confirmed by studies showing that this compound does not affect viral entry, mRNA transcription, or protein synthesis.[2][5]

Furthermore, transcriptomic analysis of SARS-CoV-2 infected cells treated with this compound revealed a reversal of the virus-induced type-I interferon (IFN) response and modulation of the 'maturation of nucleoprotein' signaling pathway, which is known to be supportive of coronavirus replication.[2][5][6] This suggests that this compound may also possess immunomodulatory properties that contribute to its therapeutic potential.

Quantitative Antiviral Activity

The antiviral activity of this compound has been most extensively characterized against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants. While described as a broad-spectrum antiviral with activity against other respiratory viruses, specific quantitative data for these other viruses are not as readily available in the cited literature.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Virus Strain/Variant | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Citation(s) |

| SARS-CoV-2 (USA-WA1/2020) | Calu-3 | RT-qPCR | 1.725 | 24.5 | 1306 | ~757 | [7] |

| SARS-CoV-2 (Gamma variant, P.1) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | >99% inhibition at highest tested concentration | - | - | - | [2][8] |

| SARS-CoV-2 (Delta variant) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | Significantly reduced replication | - | - | - | [2][9] |

| SARS-CoV-2 (Omicron variant) | Primary Human Airway Epithelial Cells (AECs) | RT-qPCR | Significantly reduced replication | - | - | - | [2][9] |

Note: The highest tested concentration for the Gamma variant in primary AECs resulted in over 99% inhibition of infection.[2][8]

Broad-Spectrum Antiviral Activity (Qualitative)

This compound has been reported to exert potent antiviral effects against a range of other respiratory viruses, although specific EC50 and CC50 values are not provided in the available literature. This broad-spectrum activity suggests a mechanism that targets a common host dependency factor or pathway utilized by these different viral families.

The reported antiviral spectrum includes:

The chemotype to which this compound belongs has also demonstrated broad activity against several families of respiratory viruses:

-

Orthomyxoviridae

-

Paramyxoviridae

-

Adenoviridae

-

Herpesviridae

-

Picornaviridae

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Antiviral Activity Assay against SARS-CoV-2 (RT-qPCR)

-

Cell Lines:

-

Virus:

-

SARS-CoV-2 isolates (e.g., USA-WA1/2020, Gamma, Delta, Omicron variants).

-

-

Methodology:

-

Cells are seeded in appropriate culture vessels (e.g., 96-well plates).

-

Cells are pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for one hour.[2][7][9]

-

Following pre-incubation, cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01.[2][7]

-

This compound is maintained in the culture medium throughout the infection period.

-

At a designated time post-infection (e.g., 24 or 36 hours), total RNA is isolated from the cells.[2][7][9]

-

Quantitative reverse transcription PCR (RT-qPCR) is performed to quantify the levels of a specific viral gene, such as the nucleocapsid (N) gene, relative to a host housekeeping gene.[2][7]

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated based on the dose-response curve of viral RNA inhibition.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Line: Calu-3 cells.

-

Methodology:

-

Cells are seeded in a 96-well plate.

-

Cells are treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 48 hours), the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3 hours at 37°C.[2]

-

During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve.[2][7]

-

Plaque Reduction Neutralization Test (PRNT) - General Protocol

This is a general protocol for a standard virological assay used to quantify the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.

-

Principle: This assay measures the ability of a compound to reduce the number of virus-induced plaques (areas of cell death) in a cell monolayer.

-

Methodology:

-

A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

A known amount of virus is pre-incubated with serial dilutions of the antiviral compound.

-

The virus-compound mixture is then added to the cell monolayer and allowed to adsorb.

-

After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[3]

-

The plates are incubated for a period sufficient for plaque formation (typically several days).

-

Plaques are then visualized by staining the cell monolayer (e.g., with crystal violet).

-

The number of plaques is counted for each compound concentration and compared to the virus-only control.

-

The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.[1][10]

-

Signaling Pathways and Logical Relationships

This compound Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting SARS-CoV-2 replication.

Caption: Proposed mechanism of this compound, which inhibits SARS-CoV-2 assembly by blocking N protein oligomerization.

Experimental Workflow for Antiviral Activity and Cytotoxicity

This diagram outlines the logical flow of experiments to determine the antiviral efficacy and safety profile of a compound like this compound.

Caption: Standard workflow for evaluating the cytotoxicity and antiviral activity of a test compound.

Signaling Pathway Modulation by this compound in SARS-CoV-2 Infection

The following diagram depicts the effect of this compound on host signaling pathways during SARS-CoV-2 infection.

Caption: this compound reverses the host's Type-I IFN and nucleoprotein maturation pathway induction by SARS-CoV-2.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a novel, host-oriented mechanism of action that inhibits viral assembly. Its potent activity against SARS-CoV-2, including emerging variants, has been well-documented. While its activity against other respiratory viruses is noted, further quantitative studies are required to fully delineate its antiviral spectrum and to support its continued development as a pan-respiratory viral therapeutic. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 2. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. 2.4. Plaque Reduction Neutralization Test (PRNT) [bio-protocol.org]

- 5. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c19early.org [c19early.org]

- 7. researchgate.net [researchgate.net]

- 8. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioagilytix.com [bioagilytix.com]

Methodological & Application

Application Notes and Protocols for PAV-104 in Calu-3 Cell Lines

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the experimental antiviral compound PAV-104 with the Calu-3 human lung adenocarcinoma cell line. The included methodologies cover cytotoxicity and antiviral efficacy assays against SARS-CoV-2, along with a summary of the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the cytotoxic and antiviral activities of this compound in Calu-3 cells.

Table 1: Cytotoxicity of this compound in Calu-3 Cells

| Compound | 50% Cytotoxic Concentration (CC50) | Assay Method |

| This compound | 3732 nM[1] | MTT Assay |

Table 2: Antiviral Efficacy of this compound and Remdesivir against SARS-CoV-2 in Calu-3 Cells

| Compound | 50% Effective Concentration (EC50) | 90% Effective Concentration (EC90) | Assay Method |

| This compound | 1.725 nM[2][3] | 24.5 nM[2][3] | RT-qPCR (N gene) |

| Remdesivir | 7.9 nM[2][3] | 219.9 nM[2][3] | RT-qPCR (N gene) |

Experimental Protocols

Cell Culture

The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is a valuable model for studying respiratory viruses.[4] These cells can be cultured to form polarized monolayers, mimicking the epithelial lining of the airways.[5] For general maintenance, Calu-3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and HEPES buffer.[4] Cells should be incubated at 37°C in a humidified atmosphere with 5-7% CO2.[4]

Cytotoxicity Assay Protocol

This protocol determines the concentration of this compound that is toxic to Calu-3 cells.

Materials:

-

Calu-3 cells

-

96-well cell culture plates

-

Complete growth medium (EMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT assay kit (e.g., Abcam, ab211091)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed Calu-3 cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 5000 nM.[1] A vehicle control (DMSO) should be included.

-

Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for 48 hours at 37°C.[1]

-

After incubation, carefully remove the medium.

-

Add 100 µL of MTT reagent (diluted 1:1 in serum-free DMEM) to each well and incubate for 3 hours at 37°C.[1]

-

Remove the MTT reagent and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 value.

Antiviral Activity Assay Protocol

This protocol assesses the efficacy of this compound in inhibiting SARS-CoV-2 replication in Calu-3 cells.

Materials:

-

Calu-3 cells

-

96-well or 24-well cell culture plates

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Remdesivir (as a positive control)

-

SARS-CoV-2 virus stock

-

RNA extraction kit

-

RT-qPCR reagents (primers and probes targeting the SARS-CoV-2 N gene)

-

TCID50 assay components (e.g., Vero E6 cells)

Procedure:

-

Seed Calu-3 cells in appropriate culture plates and grow to confluency.

-

Prepare dilutions of this compound and Remdesivir in culture medium at various concentrations (e.g., 6.25 nM, 25 nM, 50 nM, and 100 nM for this compound).[1][2]

-

Pre-treat the cells with the compound dilutions for 1 hour at 37°C.[1][2]

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001.[1][2][3]

-

Maintain the cells in the medium containing the respective concentrations of this compound or Remdesivir for the duration of the experiment (24 to 48 hours).[1][2][3]

-

At the end of the incubation period, harvest the cell culture supernatants and/or the cells.

Data Analysis:

-

RT-qPCR for Viral RNA Quantification:

-

TCID50 Assay for Infectious Virus Titer:

-

Use the harvested cell culture supernatants to perform a TCID50 assay on a susceptible cell line (e.g., Vero E6 cells) to determine the infectious virus titer.[1]

-

Calculate the reduction in viral titer in treated samples compared to the control.

-

Mechanism of Action and Signaling Pathways

This compound acts as a viral assembly inhibitor.[2] It specifically targets the late stages of the SARS-CoV-2 replication cycle.[2] The compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization.[3][6] This disruption prevents the proper assembly of the viral capsid and subsequent budding of new virus particles.[2]

Furthermore, transcriptomic analysis has revealed that this compound can reverse the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically stimulated by SARS-CoV-2 infection to support its replication.[2][3][6]

Diagrams

References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells. [escholarship.org]

Application Notes and Protocols for PAV-104 in Primary Human Airway Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction